molecular formula C7H8ClOP B1581430 Methylphenylphosphinic chloride CAS No. 5761-97-7

Methylphenylphosphinic chloride

Cat. No.: B1581430
CAS No.: 5761-97-7
M. Wt: 174.56 g/mol
InChI Key: BTMQENOUJJKBGT-UHFFFAOYSA-N
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Description

Methylphenylphosphinic chloride is an organophosphorus compound with the molecular formula C₇H₈ClOP and a molecular weight of 174.56 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Methylphenylphosphinic chloride is an organophosphorus compound . Organophosphorus compounds are important structural motifs that unveil enormous applications, particularly in the field of organic synthesis, agriculture, materials science, and medicinal chemistry . .

Mode of Action

It’s known that organophosphorus compounds can inhibit metabolic enzymes due to their ability to mimic phosphates and carboxylates of biological molecules . This suggests that this compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

Organophosphorus compounds are known to play a significant role in various biochemical pathways . They are involved in a wide range of applications, from organic synthesis to medicinal chemistry

Pharmacokinetics

The compound has a molecular weight of 17456 and a density of 1266 . It has a melting point of 36-38℃ and a boiling point of 154-156 °C (11 mmHg) . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Organophosphorus compounds are known to inhibit metabolic enzymes, which can lead to changes in the biochemical processes they regulate . This suggests that this compound may have similar effects.

Action Environment

This compound is a solid at room temperature and is moisture sensitive . It should be stored in a well-ventilated place The compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, humidity, and light exposure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylphenylphosphinic chloride can be synthesized through the reaction of methylphenylphosphinic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:

C7H9O2P+SOCl2C7H8ClOP+SO2+HCl\text{C}_7\text{H}_9\text{O}_2\text{P} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_8\text{ClOP} + \text{SO}_2 + \text{HCl} C7​H9​O2​P+SOCl2​→C7​H8​ClOP+SO2​+HCl

This method involves heating the reactants to facilitate the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methylphenylphosphinic chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Phosphinic Amides and Esters: Formed through substitution reactions with amines and alcohols.

    Phosphine Oxides: Formed through oxidation reactions.

    Phosphines: Formed through reduction reactions.

Scientific Research Applications

Methylphenylphosphinic chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylphenylphosphinic chloride is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo selective substitution, oxidation, and reduction reactions sets it apart from other similar compounds .

Properties

IUPAC Name

[chloro(methyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClOP/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMQENOUJJKBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973185
Record name Methyl(phenyl)phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5761-97-7
Record name Methylphenylphosphinic chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005761977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl(phenyl)phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(phenyl)phosphinoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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